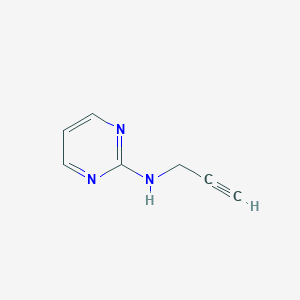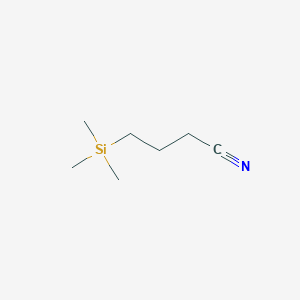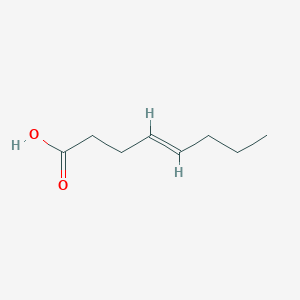![molecular formula C36H20EuF9N2O6S3 B099874 (1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent CAS No. 17904-86-8](/img/structure/B99874.png)
(1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The research on europium(III) complexes has been focused on their potential as light-conversion molecular devices due to their remarkable luminescence properties. Europium(III) complexes with β-diketones and various ligands, such as 1,10-phenanthroline derivatives, have been synthesized and characterized, showing promising applications in optoelectronics and display devices .
Synthesis Analysis
The synthesis of europium(III) complexes involves the coordination of europium ions with ligands such as β-diketones and 1,10-phenanthroline derivatives. These ligands are chosen for their ability to transfer energy efficiently to the europium ion, leading to high luminescence quantum yields and long lifetimes of the excited states . The synthesis process often includes the formation of a coordination polyimide, which is then used as a macromolecular ligand to prepare the final europium(III) complex .
Molecular Structure Analysis
The molecular structure of europium(III) complexes is characterized by coordination of the europium ion to eight ligand atoms, forming a distorted square antiprism geometry. This distortion allows for all characteristic electronic transitions to become allowed, which is beneficial for the emission spectrum . The coordination environment is typically composed of oxygen atoms from the diketonate ligands and nitrogen atoms from the 1,10-phenanthroline derivative .
Chemical Reactions Analysis
The europium(III) complexes exhibit characteristic luminescence upon excitation, which is a result of the energy transfer from the ligands to the europium ion. The photoluminescence is nearly monochromatic and highly efficient, making these complexes suitable for use in light-emitting diodes (LEDs) and other optical display devices . The solvent used in the synthesis and the presence of substituents on the ligands can influence the fluorescent intensity and the stability of the complexes .
Physical and Chemical Properties Analysis
Europium(III) complexes with 1,10-phenanthroline derivatives exhibit excellent thermal stability and solubility in many polar aprotic solvents . The luminescence quantum yield and the lifetime of the excited state are critical physical properties that determine the efficiency of these complexes as light-conversion devices. For instance, the complex described in paper shows a luminescence quantum yield of 66% at room temperature and a long 5D0 lifetime of 670 µs. These properties, along with the ability to form transparent clear films from solution, make europium(III) complexes highly desirable for optoelectronic applications .
Applications De Recherche Scientifique
Improved Photobleaching and Photoluminescence
Improved Photobleaching Characteristics : Research by Kurabayashi et al. (2015) explored the photobleaching properties of this complex when nano-particles are embedded into a sol-gel derived silica glass film, showing improved photobleaching resistance, crucial for long-term optical applications Kurabayashi et al., 2015.
Crystal Structure and Photoluminescence : A study by Qian-Ling et al. (2010) detailed the crystal structure and photoluminescence of the Europium complex, providing insights into its coordination environment and potential for red light emission applications Qian-Ling et al., 2010.
Sensor Technology and Material Science
Temperature-Sensitive Sensors : Mitsuishi et al. (2003) developed ultrathin polymer optodes containing the Europium complex for temperature sensing, demonstrating its efficiency as a temperature-sensitive sensor Mitsuishi et al., 2003.
Luminescent Devices : Research into the synthesis and application of the Europium complex in light-emitting devices shows significant promise for its use in the development of bright, red-emitting luminescent materials, enhancing device performance through improved luminescence and energy efficiency Zhang et al., 2007.
Propriétés
Numéro CAS |
17904-86-8 |
|---|---|
Nom du produit |
(1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent |
Formule moléculaire |
C36H20EuF9N2O6S3 |
Poids moléculaire |
995.7 g/mol |
Nom IUPAC |
europium(3+);1,10-phenanthroline;(Z)-4,4,4-trifluoro-3-oxo-1-thiophen-2-ylbut-1-en-1-olate |
InChI |
InChI=1S/C12H8N2.3C8H5F3O2S.Eu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h1-8H;3*1-4,12H;/q;;;;+3/p-3/b;3*5-4-; |
Clé InChI |
GMFTYFSOONOZOH-MCTJRNESSA-K |
SMILES isomérique |
C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-].C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-].C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-].[Eu+3] |
SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].[Eu+3] |
SMILES canonique |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].[Eu+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



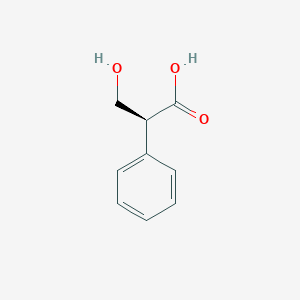
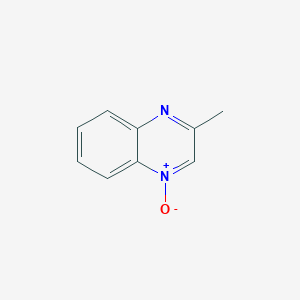
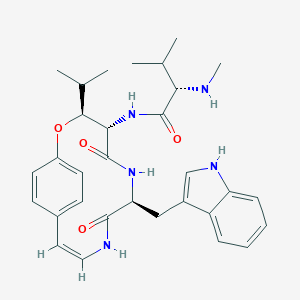
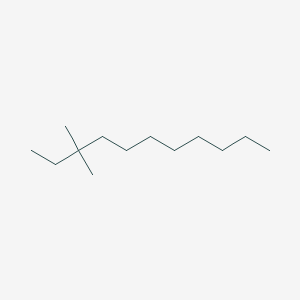
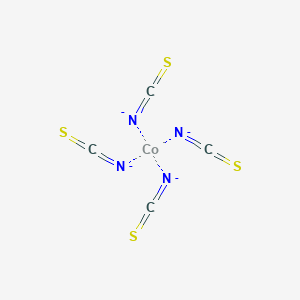
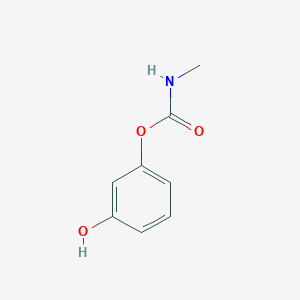

![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-](/img/structure/B99806.png)
